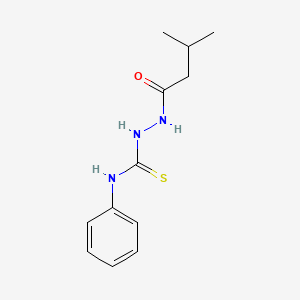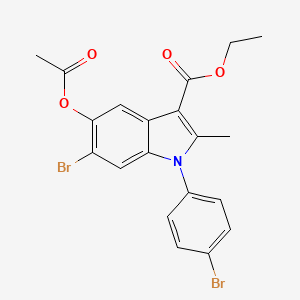![molecular formula C23H20N2O5S B10875893 3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10875893.png)
3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a benzoic acid derivative and a dibenzofuran moiety, both of which are substituted with methoxy groups. The thiourea linkage connects these two aromatic systems, imparting unique chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves the following steps:
Preparation of 3,4-Dimethoxybenzoic Acid Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-Methoxydibenzofuran-3-amine: This intermediate is prepared by nitration of dibenzofuran, followed by reduction and subsequent methylation.
Formation of Thiourea Linkage: The final step involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxydibenzofuran-3-amine in the presence of ammonium thiocyanate, leading to the formation of the desired thiourea compound.
Industrial Production Methods
Industrial production of N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The methoxy and thiourea groups play a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)UREA: Similar structure but with a urea linkage instead of thiourea.
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)CARBAMATE: Contains a carbamate group instead of thiourea.
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)SULFONAMIDE: Features a sulfonamide group in place of thiourea.
Uniqueness
N-(3,4-DIMETHOXYBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is unique due to its thiourea linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of methoxy groups enhances its solubility and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H20N2O5S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C23H20N2O5S/c1-27-18-9-8-13(10-21(18)29-3)22(26)25-23(31)24-16-12-19-15(11-20(16)28-2)14-6-4-5-7-17(14)30-19/h4-12H,1-3H3,(H2,24,25,26,31) |
InChI-Schlüssel |
XEGYAPNTEQHAQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875819.png)
![11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875825.png)
![ethyl 5-[(furan-2-ylcarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B10875832.png)
![N-[(4E)-6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methoxyaniline](/img/structure/B10875841.png)
![3-(4-ethoxyphenyl)-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875842.png)

![N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B10875861.png)

![2-[(E)-phenyldiazenyl]-1H-pyrrole](/img/structure/B10875868.png)
![7-benzyl-2-(4-fluorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875876.png)

![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10875881.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875889.png)
